1-Amino-3-(1-phenylpropoxy)propan-2-ol
Description
1-Amino-3-(1-phenylpropoxy)propan-2-ol is an aminopropanol derivative characterized by a propan-2-ol backbone with an amino group at position 1 and a 1-phenylpropoxy substituent at position 2. The 1-phenylpropoxy group consists of a propyl chain attached to a phenyl ring, distinguishing it from simpler phenoxy or alkoxy analogs. The hydrochloride salt (CAS: 1052402-96-6) is noted with 95% purity, suggesting its relevance in synthetic or pharmacological research .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-amino-3-(1-phenylpropoxy)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-2-12(15-9-11(14)8-13)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9,13H2,1H3 |
InChI Key |
DVMKGKGMWDJEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-Amino-3-(1-phenylpropoxy)propan-2-ol typically begins with the reaction of phenylpropanol with an appropriate amine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods:
Bulk Manufacturing: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Amino-3-(1-phenylpropoxy)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: The compound can act as a catalyst in certain organic reactions.
Biology:
Enzyme Studies: It is used in studies involving enzyme-substrate interactions and enzyme kinetics.
Metabolic Pathways: The compound is used to study metabolic pathways and their regulation.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Quality Control: The compound is used in quality control processes to ensure the consistency and purity of products.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal Transduction: The compound can modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-Amino-3-(1-phenylpropoxy)propan-2-ol with its structural analogs:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance stability and metabolic resistance, while electron-donating groups (e.g., methyl) may alter reactivity .
- Steric Hindrance: Bulky substituents like dihydroisoquinolinyl or phenylpropoxy may reduce binding affinity in certain biological targets .
Adrenolytic Activity:
Compounds such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol (from Groszek et al., 2009) demonstrate β-adrenergic receptor antagonism, a trait common to aminopropanol derivatives .
Biological Activity
1-Amino-3-(1-phenylpropoxy)propan-2-ol, a compound with notable pharmacological properties, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉NO₂
- Molecular Weight : 247.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features an amino group, a propoxy chain, and a phenyl group, which contribute to its biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with inflammation and cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of this compound showed enhanced cytotoxic effects on MCF-7 breast cancer cells compared to standard treatments like Tamoxifen .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | |
| Tamoxifen | MCF-7 | 15.0 | |
| Other Derivative | MCF-7 | 10.0 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cytotoxicity Study : A study assessed the cytotoxic effects of various derivatives on breast cancer cells, demonstrating that modifications to the phenyl group significantly enhanced activity .
- Inflammation Model : In a mouse model of inflammation, administration of the compound reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests good bioavailability due to its moderate molecular weight. However, toxicity assessments indicate that it may cause skin irritation and should be handled with care .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
